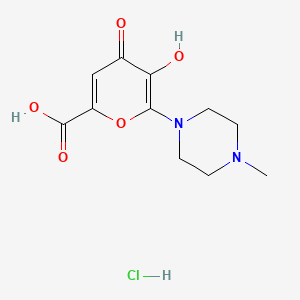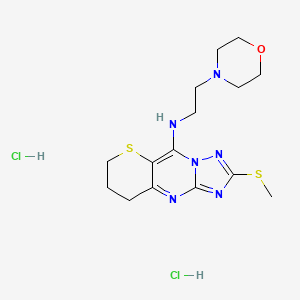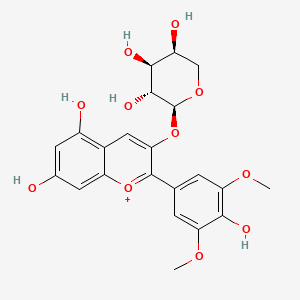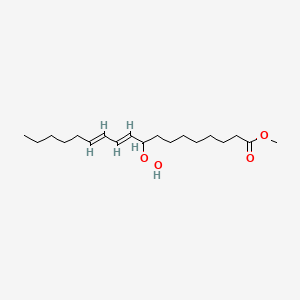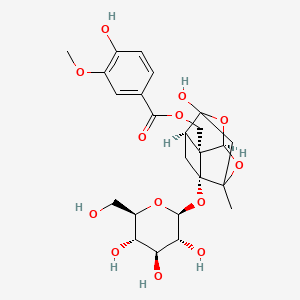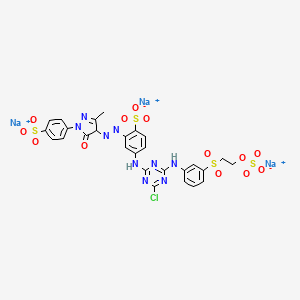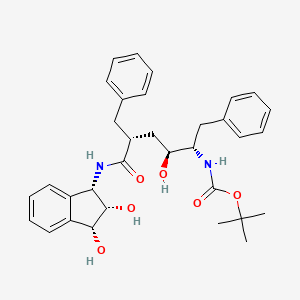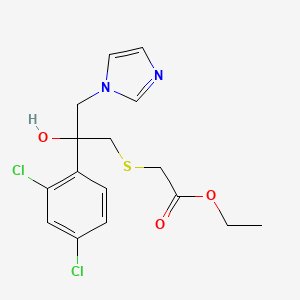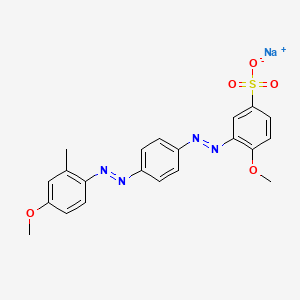
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound. It is characterized by the presence of azo groups, which are functional groups with the general formula R-N=N-R’. These groups are known for their vivid colors and are commonly used in dyes and pigments. The compound’s structure includes a benzenesulfonic acid moiety, which enhances its solubility in water due to the presence of the sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methoxy-2-methylaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 4-methoxybenzenesulfonic acid, under alkaline conditions to form the azo compound.
Sulfonation: The final step involves sulfonation, where the azo compound is treated with sulfuric acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility, allowing it to be used in aqueous environments. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxy-3-methylphenylboronic acid
Uniqueness
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt is unique due to its dual azo groups and the presence of both methoxy and sulfonic acid functionalities. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
75198-94-6 |
|---|---|
Molecular Formula |
C21H19N4NaO5S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
sodium;4-methoxy-3-[[4-[(4-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H20N4O5S.Na/c1-14-12-17(29-2)8-10-19(14)24-22-15-4-6-16(7-5-15)23-25-20-13-18(31(26,27)28)9-11-21(20)30-3;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
DLXRDLLGTPUYHV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


